
2-(4-(Difluoromethoxy)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Difluoromethoxy)phenyl)propanoic acid is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)phenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-(Difluoromethoxy)benzaldehyde.
Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 1-(4-(Difluoromethoxy)phenyl)propan-1-ol.
Oxidation: The alcohol is then oxidized to this compound using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Difluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanoic acids.
Aplicaciones Científicas De Investigación
2-(4-(Difluoromethoxy)phenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It serves as a tool for studying biological pathways and mechanisms.
Industrial Applications: Used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)propanoic acid
- 2-(4-Fluorophenyl)propanoic acid
- 2-(4-Chlorophenyl)propanoic acid
Uniqueness
2-(4-(Difluoromethoxy)phenyl)propanoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10F2O3 |
|---|---|
Peso molecular |
216.18 g/mol |
Nombre IUPAC |
2-[4-(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-6(9(13)14)7-2-4-8(5-3-7)15-10(11)12/h2-6,10H,1H3,(H,13,14) |
Clave InChI |
PEQVEDVKZALGKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OC(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


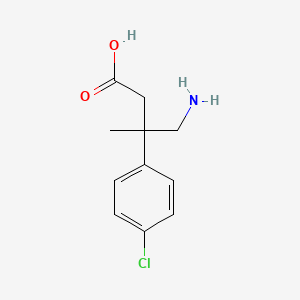
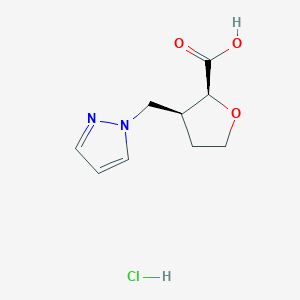
![2-(2-Fluorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13542599.png)
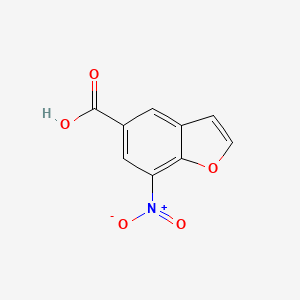
![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
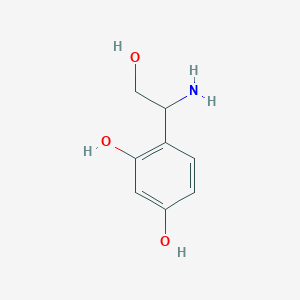
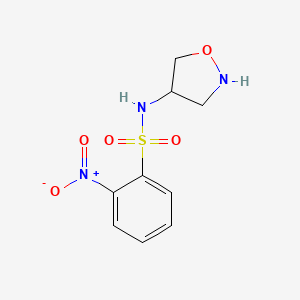
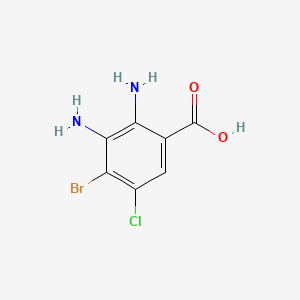

![(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13542628.png)
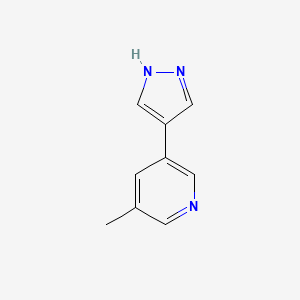
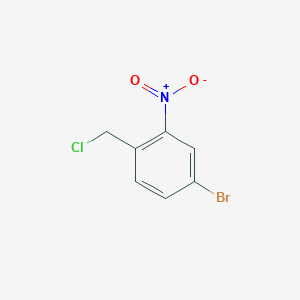
![6,6-Dimethylspiro[3.4]octan-2-ol](/img/structure/B13542644.png)
![2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride](/img/structure/B13542652.png)
